Oral Bioavailability of N-Methyltaurine vs. Taurine: Dose-Dependent Absorption Profile
N-Methyltaurine (NMT) exhibits dose-dependent oral bioavailability in mice: 96.1% at 0.5 mg/kg body weight versus 58.0% at 5 mg/kg body weight. In contrast, taurine displays near-complete (∼100%) bioavailability independent of dose range due to its dedicated SLC6A6 transporter [1]. The area under the curve (AUC₀–₁₈₀ₘᵢₙ) for intravenous NMT (0.5 mg/kg) was 54.0 ± 3.6 min·μg/mL, while oral administration (0.5 mg/kg) yielded an AUC of 51.9 ± 4.1 min·μg/mL [1].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 96.1% at 0.5 mg/kg; 58.0% at 5 mg/kg (mouse model) |
| Comparator Or Baseline | Taurine: ∼100% bioavailability across dose ranges in rats |
| Quantified Difference | NMT bioavailability is 96% of taurine at low dose but drops to ∼58% at higher dose |
| Conditions | Mice; blood sampling 10-180 min post-administration; analysis via HPLC |
Why This Matters
The dose-dependent bioavailability of NMT, unlike taurine's transporter-saturated absorption, informs precise dosing strategies for in vivo research applications.
- [1] Nguyen KH, Ito S, Maeyama S, Schaffer SW, et al. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice. ACS Omega. 2020;5(19):11241-11246. View Source
